![molecular formula C10H12FNO B14194422 2-Butanone, 4-[(4-fluorophenyl)amino]- CAS No. 882041-32-9](/img/structure/B14194422.png)
2-Butanone, 4-[(4-fluorophenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-[(4-fluorophenyl)amino]- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorophenyl group attached to the amino group at the fourth position of the butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanone, 4-[(4-fluorophenyl)amino]- typically involves the reaction of 4-fluoroaniline with 2-butanone under specific conditions. One common method is the condensation reaction, where 4-fluoroaniline is reacted with 2-butanone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Butanone, 4-[(4-fluorophenyl)amino]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and enhances the quality of the final product.
Types of Reactions:
Oxidation: 2-Butanone, 4-[(4-fluorophenyl)amino]- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of 4-[(4-fluorophenyl)amino]-2-butanone or 4-[(4-fluorophenyl)amino]butanoic acid.
Reduction: Formation of 4-[(4-fluorophenyl)amino]butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 4-[(4-fluorophenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[(4-fluorophenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)amino]-2-butanone: Similar structure but with a chlorine atom instead of fluorine.
4-[(4-Bromophenyl)amino]-2-butanone: Similar structure but with a bromine atom instead of fluorine.
4-[(4-Methylphenyl)amino]-2-butanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 2-Butanone, 4-[(4-fluorophenyl)amino]- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to biological targets compared to its analogs with different substituents.
Properties
CAS No. |
882041-32-9 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-(4-fluoroanilino)butan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
InChI Key |
WRHSJXOYKXFEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


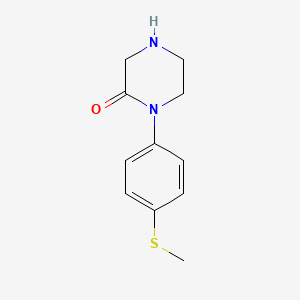
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)

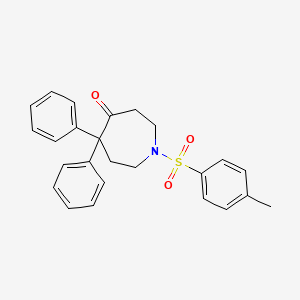
![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
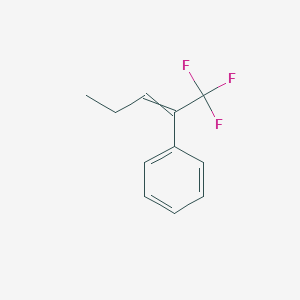
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
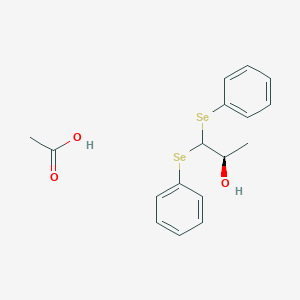
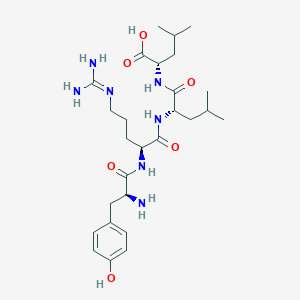

![2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14194413.png)
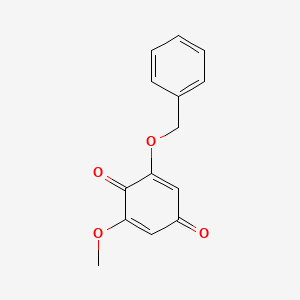
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
